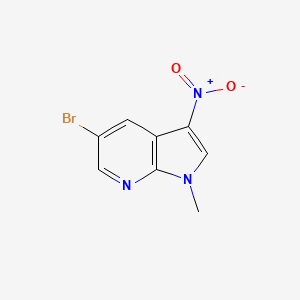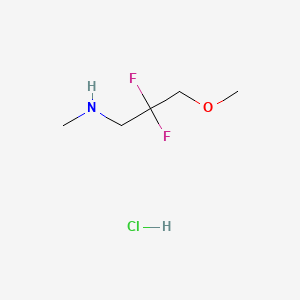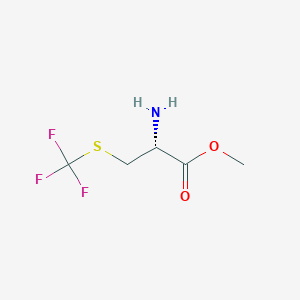
S-Trifluoromethyl-L-cysteine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Trifluoromethyl-L-cysteine methyl ester: is a compound that features a trifluoromethyl group attached to the sulfur atom of L-cysteine, with the carboxyl group esterified as a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Trifluoromethyl-L-cysteine methyl ester typically involves the introduction of the trifluoromethyl group to L-cysteine followed by esterification. One common method involves the reaction of L-cysteine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under basic conditions. The resulting S-trifluoromethyl-L-cysteine is then esterified using methanol and an acid catalyst to yield the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: S-Trifluoromethyl-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: S-Trifluoromethyl-L-cysteine methyl ester is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine, which can enhance the biological activity and stability of pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on protein structure and function. It can be incorporated into peptides and proteins to investigate their stability and interactions .
Medicine: Fluorinated compounds often exhibit improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties, such as increased resistance to degradation .
Mécanisme D'action
The mechanism by which S-Trifluoromethyl-L-cysteine methyl ester exerts its effects involves the interaction of the trifluoromethyl group with biological targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the molecule and its interactions with enzymes and receptors. This can lead to changes in protein folding, stability, and function .
Comparaison Avec Des Composés Similaires
S-Methyl-L-cysteine methyl ester: Similar structure but with a methyl group instead of a trifluoromethyl group.
S-Trifluoromethyl-D-cysteine methyl ester: The D-isomer of the compound.
Trifluoromethylated amino acids: Other amino acids with trifluoromethyl groups
Uniqueness: S-Trifluoromethyl-L-cysteine methyl ester is unique due to the presence of both the trifluoromethyl group and the L-cysteine backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .
Propriétés
Formule moléculaire |
C5H8F3NO2S |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(trifluoromethylsulfanyl)propanoate |
InChI |
InChI=1S/C5H8F3NO2S/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1 |
Clé InChI |
GVGNILAYILXFIX-VKHMYHEASA-N |
SMILES isomérique |
COC(=O)[C@H](CSC(F)(F)F)N |
SMILES canonique |
COC(=O)C(CSC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)
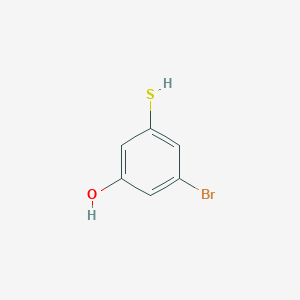
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)

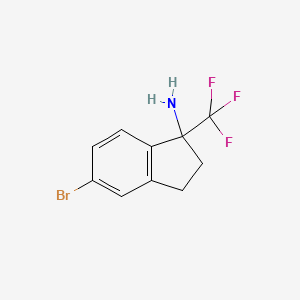
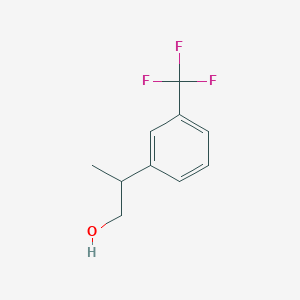
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
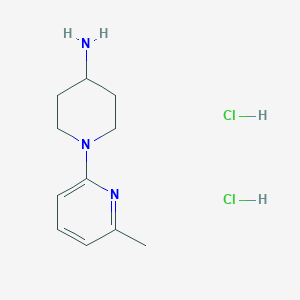
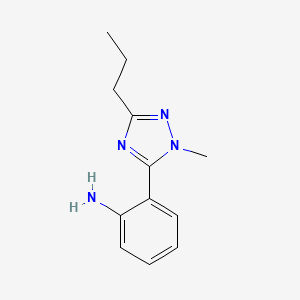
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
